
Buspirone hydrochloride
Overview
Description
Buspirone Hydrochloride: is an anxiolytic medication primarily used to treat anxiety disorders, particularly generalized anxiety disorder. It is known for its unique structure and pharmacological profile, distinguishing it from other anxiolytic drugs like benzodiazepines and barbiturates . This compound is a serotonin 5-HT1A receptor agonist, which increases action at serotonin receptors in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Buspirone Hydrochloride typically involves the alkylation of 1-(2-pyrimidyl)piperazine with 3-chloro-1-cyanopropane to form an intermediate compound. This intermediate is then subjected to further reactions to yield Buspirone .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Buspirone Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly employs reducing agents such as lithium aluminum hydride.
Substitution: Often utilizes halogenated compounds under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds .
Scientific Research Applications
Anxiety Disorders
Buspirone is primarily indicated for the management of anxiety disorders. It is particularly effective in treating generalized anxiety disorder, providing short-term relief of anxiety symptoms without the sedative effects associated with other anxiolytics .
Cerebellar Ataxia
Recent studies have explored the efficacy of buspirone in treating mild to moderate cerebellar ataxia. An open-label study involving 20 patients showed significant improvements in clinical assessments among those with mild to moderate dysfunction, suggesting potential therapeutic benefits in this condition . However, further double-blind studies are warranted to confirm these findings.
Augmentation in Depression Treatment
Buspirone has been investigated as an adjunctive treatment for unipolar depression. Evidence from the Sequenced Treatment Alternatives to Relieve Depression (STAR*D) trial indicates that buspirone may enhance the effectiveness of selective serotonin reuptake inhibitors (SSRIs) and mitigate their sexual side effects . Some studies suggest its utility as a standalone treatment for non-melancholic major depressive disorder .
Parkinsonian Syndrome
While buspirone has shown some potential as an anxiolytic in patients with Parkinson's disease, it is not recommended for managing parkinsonian symptoms due to possible exacerbation at higher doses . Nonetheless, it may provide symptomatic relief for anxiety in these patients.
Case Study 1: Worsening Psychosis
A notable case involved a 33-year-old male with schizoaffective disorder who experienced exacerbated psychotic symptoms after administration of buspirone. Despite initial treatment with buspirone for anxiety, the patient exhibited increased agitation and paranoid delusions, leading to discontinuation of the medication . This highlights the importance of monitoring patients with complex psychiatric histories when prescribing buspirone.
Case Study 2: Abuse Potential
Another case study documented instances of buspirone abuse through insufflation, emphasizing the need for careful prescribing practices and monitoring . The abuse potential, although lower than traditional anxiolytics, underscores the necessity for vigilance in patients with a history of substance use disorders.
Pharmacokinetics and Formulations
Buspirone hydrochloride undergoes extensive first-pass metabolism and achieves peak plasma levels within 40 to 90 minutes post-administration. Recent research on time-released formulations has demonstrated improved plasma bioavailability compared to immediate-release versions, allowing for more stable therapeutic effects .
Mechanism of Action
Buspirone Hydrochloride exerts its effects by acting as a partial agonist at serotonin 5-HT1A receptors. This action increases serotonin activity in the brain, which helps alleviate anxiety symptoms . Unlike benzodiazepines, this compound does not exhibit anticonvulsant, sedative, or muscle-relaxant properties . It also affects dopamine and noradrenaline pathways, contributing to its anxiolytic effects .
Comparison with Similar Compounds
Alprazolam: A benzodiazepine used for anxiety and panic disorders.
Diazepam: Another benzodiazepine with similar uses but a longer half-life compared to Buspirone Hydrochloride.
Clonazepam: Used for anxiety and seizure disorders, it also has sedative effects.
Uniqueness of this compound: this compound is unique in its selective action on serotonin receptors without the sedative and muscle-relaxant effects seen in benzodiazepines. This makes it a preferred choice for patients who need anxiolytic treatment without the risk of sedation or dependency .
Biological Activity
Buspirone hydrochloride is an anxiolytic medication primarily used for the treatment of generalized anxiety disorder (GAD). It is classified as an azapirone and exhibits a unique mechanism of action compared to traditional anxiolytics like benzodiazepines. This article provides a comprehensive overview of the biological activity of buspirone, including its pharmacodynamics, pharmacokinetics, clinical efficacy, and case studies that illustrate its effects in various populations.
Buspirone acts primarily as a partial agonist at serotonin 5-HT1A receptors , which are crucial in modulating anxiety and mood. This receptor interaction leads to increased serotonergic activity in the brain, particularly in areas associated with anxiety regulation, such as the amygdala and hippocampus. Unlike benzodiazepines, buspirone does not significantly affect GABA receptors and lacks muscle relaxant or anticonvulsant properties .
Key Receptor Interactions
- 5-HT1A Receptors : Buspirone's primary site of action, where it enhances serotonergic neurotransmission.
- 5-HT2 Receptors : Displays weak affinity; however, its role in anxiolytic effects is minimal.
- Dopamine D2 Receptors : Acts as a weak antagonist, which may contribute to its side effect profile but not directly to anxiolytic efficacy .
Pharmacokinetics
Buspirone is characterized by low oral bioavailability (approximately 3.9% due to extensive first-pass metabolism), with peak plasma concentrations achieved within 0.9 to 1.5 hours post-administration. The elimination half-life varies significantly among individuals, ranging from 2 to 11 hours on average, with some reports indicating up to 33 hours .
Table 1: Pharmacokinetic Properties of Buspirone
Property | Value |
---|---|
Oral Bioavailability | ~3.9% |
Peak Plasma Time | 0.9 - 1.5 hours |
Elimination Half-Life | 2 - 11 hours (mean) |
Major Metabolites | 5-hydroxybuspirone, 1-PP |
Clinical Efficacy
Buspirone has been shown to be effective in alleviating symptoms of anxiety, with studies indicating comparable efficacy to benzodiazepines without the associated sedation or risk of dependency . The onset of anxiolytic effects typically occurs after a delay of one to two weeks, which necessitates patient compliance and education regarding its delayed action .
Case Studies
Case Study 1: Worsening Psychosis
A notable case involved a 33-year-old male with schizoaffective disorder who experienced exacerbated psychotic symptoms after administration of buspirone. Initially prescribed for anxiety management, the patient developed severe delusions and agitation after starting buspirone. Upon discontinuation, his symptoms improved significantly, highlighting potential risks associated with buspirone in vulnerable populations .
Case Study 2: Anxiolytic Efficacy
In a double-blind clinical trial involving patients with GAD, buspirone doses ranging from 15 to 30 mg/day demonstrated significant reductions in anxiety scores compared to placebo. The study emphasized buspirone's role as a viable alternative for patients seeking anxiolytic treatment without the sedative effects typical of benzodiazepines .
Side Effects and Tolerability
Buspirone is generally well-tolerated with a low incidence of side effects. Commonly reported adverse effects include:
- Headaches
- Dizziness
- Nervousness
- Lightheadedness
Notably, buspirone has a limited potential for abuse and does not typically lead to withdrawal symptoms upon discontinuation .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying Buspirone Hydrochloride in pharmaceutical formulations, and how are they validated?
- Methods : High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard techniques for quantification. For example, HPLC analysis involves dissolving the compound in 0.01 N NaOH and monitoring retention times against USP reference standards . Spectrophotometric methods (e.g., UV-Vis at λmax 237–299 nm) are also used for bulk analysis .
- Validation : Follow ICH guidelines, including parameters like linearity (e.g., 5–50 µg/mL range), precision (RSD <2%), and accuracy (recovery 98–102%). Reference standards from pharmacopeias (USP, BP) ensure method reliability .
Q. How should researchers design experiments to assess the receptor binding profile of this compound?
- Experimental Design : Use radioligand binding assays to evaluate affinity for serotonin (5-HT1A) and dopamine (D2) receptors. Buspirone’s primary metabolite, phenylpiperazine, should also be tested for α-adrenergic activity .
- Controls : Include positive controls (e.g., selective 5-HT1A agonists) and validate results using competitive binding curves (IC50 calculations) .
Q. What quality control protocols ensure the stability of this compound under various storage conditions?
- Storage : Store in airtight, light-resistant containers at 2–8°C. Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) .
- Testing : Regularly assay for impurities (e.g., related compounds G, L, N) using HPLC with UV detection. USP limits require ≥97.5% purity and ≤0.5% for individual impurities .
Advanced Research Questions
Q. What methodologies are effective in resolving discrepancies between in vitro and in vivo pharmacokinetic data for this compound?
- Approach : Conduct parallel in vitro dissolution (e.g., USP Apparatus II) and in vivo bioavailability studies in animal models (e.g., rabbits). For example, nasal nanovesicular gels increased bioavailability 3.26-fold compared to oral administration by bypassing first-pass metabolism .
- Data Analysis : Use compartmental modeling to correlate dissolution profiles with plasma concentration-time curves. Address discrepancies by adjusting formulation parameters (e.g., mucoadhesive polymers in nasal gels) .
Q. What statistical approaches are optimal for optimizing this compound formulations in controlled drug delivery systems?
- Design of Experiments (DoE) : Apply response surface methodology (RSM) to variables like polymer concentration (e.g., carbopol 974P) and surfactant ratios (Span 60:cholesterol). For buccoadhesive films, a 3² factorial design identified optimal mucoadhesion and drug release .
- Validation : Confirm robustness using ANOVA and desirability functions (e.g., target: >70% entrapment efficiency) .
Q. How can researchers evaluate novel delivery systems for this compound to enhance bioavailability?
- Formulation Strategies :
- Nanovesicles : Prepare via thin-film hydration (Span 60/cholesterol), and incorporate into thermoreversible (poloxamer 407) or pH-sensitive (carbopol) in situ gels .
- Transdermal Patches : Use Franz diffusion cells to assess permeation flux (e.g., 12 µg/cm²/hr) .
- Evaluation Metrics :
- In vitro: Mucoadhesion strength (e.g., >40 g/cm²), sustained release over 24 hours.
- In vivo: Plasma concentration monitoring via LC-MS/MS in animal models .
Q. What strategies are recommended for identifying and quantifying degradation products in this compound formulations?
- Analytical Techniques :
- Forced Degradation Studies : Expose to heat, light, and hydrolytic conditions. Use LC-MS to identify degradation pathways (e.g., hydrolysis of the azaspirodecanedione ring) .
- Impurity Profiling : Compare retention times and mass spectra against USP reference compounds (e.g., Related Compound F, m/z 184.62) .
Properties
IUPAC Name |
8-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N5O2.ClH/c27-18-16-21(6-1-2-7-21)17-19(28)26(18)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20;/h5,8-9H,1-4,6-7,10-17H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RICLFGYGYQXUFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NC=CC=N4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1037193 | |
Record name | Buspirone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1037193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33386-08-2 | |
Record name | Buspirone hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33386-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Buspirone hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033386082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Buspirone hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759571 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Buspirone hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=751138 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Buspirone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1037193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-8-azaspiro[4.5]decane-7,9-dione monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.794 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | BUSPIRONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/207LT9J9OC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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